molecular formula C9H6F4N2 B1199946 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole CAS No. 41185-74-4

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B1199946
CAS No.: 41185-74-4
M. Wt: 218.15 g/mol
InChI Key: QOXFGGCVUDFHNX-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is a fluorinated ether that finds extensive use as an electrolyte solvent and diluent in various battery technologies . It has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability .


Synthesis Analysis

While the specific synthesis process for “2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole” is not available, a similar compound, 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether, can be synthesized from Tetrafluoroethylene and 2,2,2-Trifluoroethanol .


Molecular Structure Analysis

The molecular structure of a similar compound, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, is C4H3F7O . The InChI string is InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 .


Chemical Reactions Analysis

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is used as a co-solvent and additive in various battery systems, including lithium-sulfur batteries and lithium-ion batteries . It acts as a cosolvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, include a boiling point of 92 °C, a density of 1.49 g/mL, and a refractive index of 1.29 .

Safety and Hazards

The safety and hazards of a similar compound, 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, include being classified as a flammable liquid and vapor .

Future Directions

Fluorinated ethers like 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether are considered ideal substitutes for chlorofluorocarbons (CFCs) due to their zero Ozone Depletion Potential (ODP), low Global Warming Potential (GWP), and very short atmospheric residence time . They find extensive use in various fields of research and industry due to their unique properties.

Properties

IUPAC Name

2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXFGGCVUDFHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961487
Record name 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41185-74-4
Record name 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041185744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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